1,4-Bis(difluoromethoxy)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8F4O2 |
|---|---|
Molecular Weight |
260.18 g/mol |
IUPAC Name |
1,4-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H |
InChI Key |
OIBZIFFXQYOHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)OC(F)F |
Origin of Product |
United States |
Chemical Structure and Molecular Design Considerations
Theoretical and Computational Investigations of Molecular Structure
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov An MD simulation of this compound would model its interactions in a liquid or solid state, providing insights into bulk properties like density, viscosity, and diffusion coefficients.
Simulations could reveal how the molecules pack in a condensed phase, highlighting any potential π-π stacking interactions between the naphthalene cores. researchgate.net Furthermore, MD is used to explore conformational flexibility. For this compound, this would involve studying the rotation around the Ar-O bonds and the orientation of the -OCHF₂ groups relative to the naphthalene plane. Such simulations have been effectively used to understand the structure and dynamics of crystalline and liquid naphthalene. nih.gov
Force Field Optimization for Structural Predictions
Classical MD simulations rely on a set of mathematical functions and parameters known as a force field to define the potential energy of the system. nih.gov General-purpose force fields like GAFF or CGenFF exist, but for a novel molecule containing less common functional groups like -OCHF₂, achieving high accuracy may require specific parameterization. nih.gov
The process involves fitting the force field parameters to high-quality quantum mechanics data. This includes:
Bonded Parameters : Force constants and equilibrium values for bond stretching, angle bending, and dihedral angle rotation are derived from the potential energy surface calculated by QM. uiuc.edu For the -OCHF₂ group, the torsional parameters governing rotation around the C-O bond would be particularly important to reproduce the correct conformational preferences.
Non-bonded Parameters : Partial atomic charges are typically fitted to reproduce the QM-calculated electrostatic potential. Lennard-Jones parameters, which describe van der Waals interactions, are often optimized to match experimental data like liquid density or heat of vaporization, or derived from QM calculations. arxiv.org
Developing a specific, optimized force field for this compound would enable highly accurate predictions of its condensed-phase behavior and its interactions with other molecules, such as proteins or polymers, in complex systems. youtube.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Mechanisms and Pathways Involving 1,4 Bis Difluoromethoxy Naphthalene
Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. The feasibility of SNAr reactions on 1,4-Bis(difluoromethoxy)naphthalene is contingent on the electronic nature of the difluoromethoxy group and the stability of the intermediate Meisenheimer complex.
The difluoromethoxy group (-OCF2H) is generally considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms. This electron-withdrawing character can, in principle, activate the naphthalene (B1677914) ring towards nucleophilic attack. For an SNAr reaction to proceed, a suitable leaving group, such as a halide, would need to be present on the aromatic ring.
Electrophilic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The directing effect and the activating or deactivating nature of the difluoromethoxy groups will determine the regioselectivity and rate of electrophilic attack on the this compound ring system.
In the case of this compound, the substitution would be directed to the available positions on the naphthalene ring. Given that positions 1 and 4 are already substituted, electrophilic attack would be expected to occur at the 2, 3, 5, 6, 7, or 8 positions. The precise regioselectivity would be a complex outcome of the electronic directing effects of both difluoromethoxy groups and steric considerations.
Free Radical Chemistry and Stability of Difluoromethoxy Group
The difluoromethoxy group can influence the stability of radical intermediates formed on the naphthalene ring. The stability of a radical is determined by factors such as resonance delocalization and the electronic effects of substituents. The difluoromethoxy group, with its ability to participate in resonance and its inductive electron-withdrawing nature, can have a significant impact on radical stability.
Captodative Effect
The captodative effect describes the stabilization of a radical center by the simultaneous presence of an electron-donating group (dative) and an electron-withdrawing group (capto). nih.gov In a radical formed from this compound, the oxygen of the difluoromethoxy group can act as a dative substituent through resonance, while the difluoromethyl moiety (-CF2H) can act as a capto group due to the inductive effect of the fluorine atoms. This combination could lead to enhanced stabilization of a radical intermediate, potentially influencing the pathways of free radical reactions involving this compound. nih.gov
Metal-Catalyzed Reactions
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The participation of this compound in such reactions would depend on its ability to undergo key elementary steps like oxidative addition and reductive elimination.
Cross-Coupling Reactions
For this compound to participate in cross-coupling reactions, it would typically need to be functionalized with a leaving group, such as a halide or a triflate, at one of the other positions on the naphthalene ring. Alternatively, the difluoromethoxy groups themselves could potentially be cleaved and replaced, although this is less common for ether linkages. Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has been reported, suggesting that the naphthalene core can act as a masked diene in such transformations. nih.govnih.govrsc.orgsemanticscholar.org
Oxidative Addition and Reductive Elimination
The oxidative addition of a carbon-halogen or carbon-triflate bond of a functionalized this compound derivative to a low-valent palladium complex would be a critical step in a cross-coupling catalytic cycle. The electron-rich nature of the dialkoxynaphthalene system could facilitate this step.
The subsequent reductive elimination from an arylpalladium(II) intermediate to form the final product would be the final step. The electronic and steric properties of the difluoromethoxy groups would influence the rate and efficiency of this step. The bulky nature of these groups might favor reductive elimination by increasing steric crowding around the metal center.
Role of Transition Metal Complexes
While specific studies detailing the role of transition metal complexes in the reactions of this compound are not extensively documented in publicly available literature, the presence of the difluoromethoxy substituents suggests potential applications in transition metal-catalyzed cross-coupling reactions. The synthesis of related difluoroalkylated aromatic compounds often employs transition metals such as copper, palladium, and nickel. nih.govcapes.gov.br These metals can catalyze the formation of the C-O bond in the difluoromethoxy group or participate in further functionalization of the naphthalene core.
Furthermore, the carbon-halogen bonds in halogenated precursors to such compounds are often targets for transition metal-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, allowing for the introduction of a wide range of substituents onto the aromatic ring.
Diels-Alder Reactions (in context of related benzyne/naphthalyne chemistry)
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In the context of naphthalene, the aromaticity of the ring system makes it a relatively unreactive diene in a standard Diels-Alder reaction. kpfu.ru The presence of two strongly electron-withdrawing difluoromethoxy groups in this compound further deactivates the naphthalene core towards a normal electron-demand Diels-Alder reaction, which typically involves an electron-rich diene and an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com
However, this electron-deficient nature makes this compound a potential candidate for an inverse-electron-demand Diels-Alder (IEDDA) reaction . wikipedia.orgnih.govsigmaaldrich.comwikipedia.org In an IEDDA reaction, the electronic requirements are reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.orgnih.govsigmaaldrich.comwikipedia.org Therefore, this compound could theoretically react with dienophiles bearing electron-donating groups, such as enamines or vinyl ethers. While specific experimental data for the IEDDA reaction of this compound is not available, the general principle of IEDDA reactions with electron-deficient aromatic systems is well-established.
Another relevant aspect is the chemistry of naphtholynes , which are highly reactive intermediates that can be generated from naphthalene derivatives. These species can readily undergo Diels-Alder reactions. The generation of a naphthalyne from a suitably substituted precursor derived from this compound could provide a pathway for its participation in [4+2] cycloaddition reactions.
While direct experimental data for the Diels-Alder reactivity of this compound is lacking, data for the catalyzed Diels-Alder reaction of unsubstituted naphthalene provides some context for the challenges and potential catalytic strategies.
Catalyzed Diels-Alder Reaction of Naphthalene with N-Phenylmaleimide
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None | - | 25 | > 30 years (calculated half-life) | - | kpfu.ru |
| Gallium Chloride | - | Room Temperature | 7 days | 30 | kpfu.ru |
This table illustrates the significant rate enhancement achieved by using a Lewis acid catalyst in the Diels-Alder reaction of naphthalene, highlighting a potential strategy to overcome the inherent low reactivity of the naphthalene core, which is even more pronounced in its electron-deficient derivatives.
Applications of 1,4 Bis Difluoromethoxy Naphthalene in Advanced Chemical Research
Naphthalene (B1677914) as a Core Scaffold in Drug Discovery and Medicinal Chemistry
The rigid, planar structure of the naphthalene ring system serves as a versatile platform in medicinal chemistry, providing a foundation for the design of a wide array of therapeutic agents. researchgate.netnih.govekb.eg Its derivatives have been extensively investigated and developed for numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. ekb.egijpsjournal.com The ability to modify the naphthalene core at various positions allows for the fine-tuning of pharmacological activity. nih.gov The metabolites of naphthalene, such as epoxides and naphthoquinones, can interact covalently with cellular proteins, which is a key aspect of their biological effects. nih.gov A number of FDA-approved drugs, including naproxen, propranolol, and bedaquiline, feature the naphthalene scaffold, highlighting its importance in drug development. ekb.eg
Design of Kinase Inhibitors
The naphthalene scaffold is a key structural motif in the design of kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in uncontrolled cell growth. core.ac.ukdongguk.edu The rigid naphthalene core can act as a stable anchor for positioning functional groups that interact with the ATP-binding site of kinases.
In a notable study, novel naphthalene-based diarylamide derivatives were designed as pan-Raf kinase inhibitors. core.ac.ukdongguk.edunih.gov One of the most potent compounds in this series, compound 9a , incorporates a difluoromethoxy group. core.ac.uknih.gov This compound demonstrated strong inhibitory activity against multiple Raf kinase isoforms, including wild-type B-Raf and the V600E mutant, which is prevalent in melanoma. core.ac.ukdongguk.edunih.gov The presence of the difluoromethoxy group was found to be crucial for binding to key amino acid residues within the hinge region of the kinase domain. core.ac.uk Furthermore, anilino-1,4-naphthoquinones, derivatives of naphthalene, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting nanomolar inhibitory concentrations. acs.org
| Compound | Target Kinase(s) | Key Structural Feature | Reported Activity |
| Compound 9a | B-Raf (WT & V600E), c-Raf | Naphthalene-based diarylamide with a difluoromethoxy group | Strong pan-Raf inhibition, induced G2/M phase arrest and apoptosis in melanoma cells. core.ac.uknih.gov |
| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Naphthoquinone core with anilino substituents | Potent EGFR inhibition with IC50 values in the nanomolar range. acs.org |
Interruption of Protein-Protein Interactions
Protein-protein interactions (PPIs) represent a challenging but increasingly important class of drug targets. The extended, planar surface of the naphthalene scaffold makes it an ideal starting point for designing molecules that can disrupt these large interaction surfaces.
A key example is the development of inhibitors for the Keap1-Nrf2 PPI, a critical pathway in the cellular response to oxidative stress. nih.govnih.gov A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs were optimized as potent inhibitors of this interaction. nih.govnih.gov These compounds were shown to upregulate Nrf2 target genes and induce the expression of cytoprotective proteins. nih.gov In the context of viral diseases, naphthalene-based compounds have been investigated as inhibitors of the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication. researchgate.netnih.gov Studies have shown that these inhibitors are competitive and bind within the active site of the protease. nih.gov The covalent binding of naphthalene metabolites to proteins like actin and protein disulfide isomerase further underscores the potential of naphthalene derivatives to modulate protein function through direct interaction. nih.gov
Structure-Activity Relationship (SAR) Studies
The development of naphthalene-based therapeutic agents heavily relies on detailed structure-activity relationship (SAR) studies. These studies systematically explore how different substituents on the naphthalene core influence biological activity. nih.govacs.orgacs.orgnih.gov For instance, in a study of naphthalene derivatives' toxicity, it was found that hydrogen acceptance and hydrophobic parameters were the most significant factors influencing biological response. nih.gov
In the development of Keap1-Nrf2 PPI inhibitors, SAR studies on 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs revealed that specific substitutions on the arylsulfonamido groups were critical for achieving submicromolar to nanomolar inhibitory potencies. nih.gov Similarly, for naphthalene diimide (NDI) G-quadruplex ligands with anticancer activity, modifications to the spacer and cationic groups attached to the NDI core were explored to understand their impact on antiproliferative and antiparasitic activity. nih.gov These studies are essential for optimizing lead compounds to enhance potency and selectivity. rsc.org
Potential for Modulating Receptor Residence Times
The duration of the interaction between a drug and its target, known as drug-target residence time, is a critical parameter for in vivo efficacy. nih.gov A longer residence time can lead to a more sustained pharmacological effect. The properties of the substituents on a drug molecule can significantly influence this parameter.
The difluoromethoxy group (OCF₂H), present in 1,4-Bis(difluoromethoxy)naphthalene, is of particular interest in this regard. This group is a bioisostere of other functionalities and can form unique interactions, such as hydrogen bonds and dipole-dipole interactions, which can contribute to a longer residence time at the target protein. In the study of pan-Raf kinase inhibitors, the difluoromethoxy group in compound 9a was highlighted for its role in establishing essential binding interactions. core.ac.uk While not directly measuring residence time, the emphasis on its binding contribution suggests that such groups can be strategically employed to optimize the kinetic profile of a drug-target interaction, potentially leading to improved therapeutic outcomes. nih.gov
Materials Science and Optoelectronics
The naphthalene core is not only valuable in medicine but also in the field of materials science, particularly for the development of organic electronic and optoelectronic devices. alfa-chemistry.commdpi.com Its rigid, planar, and electron-rich nature makes it an excellent building block for materials that can transport charge. alfa-chemistry.com Naphthalene diimides (NDIs), for example, are a class of n-type organic semiconductor materials known for their high electron affinity, good stability, and high electron mobility. alfa-chemistry.comnih.gov
Organic Semiconductors and Conjugated Polymers
Naphthalene-based compounds are integral to the creation of organic semiconductors used in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). alfa-chemistry.commdpi.com Conjugated polymers that incorporate naphthalene diimide (NDI) in their main chain are particularly promising as n-channel semiconductors in OTFTs. nih.govrsc.org These polymers exhibit high electron mobilities and their properties can be tuned by modifying the NDI core or the co-monomers used in polymerization. rsc.orgresearchgate.net
The introduction of electron-withdrawing groups to the naphthalene core can significantly alter the material's electronic properties, particularly the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient electron injection and transport. nih.gov The combination of NDI with other moieties, such as selenophene-vinylene-selenophene, has led to the development of high-performance donor-acceptor copolymers with electron mobilities exceeding 2.4 cm²/Vs. researchgate.net Furthermore, copolymers based on 1,4-naphthalene have been synthesized for use as blue-light-emitting materials in OLEDs, demonstrating the versatility of the naphthalene scaffold in tuning the optoelectronic properties of polymers for display applications. mdpi.com
Influence on Band Gap and Charge Carrier Mobility
The electronic properties of organic semiconductors are fundamentally dictated by their molecular structure, which influences their energy levels (HOMO/LUMO), band gap, and the efficiency of charge transport. The incorporation of fluorine atoms or fluorine-containing groups like difluoromethoxy is a well-established strategy for tuning these properties.
Research Findings: Naphthalene-based materials, particularly naphthalene diimides (NDIs), are widely studied as n-type (electron-transporting) semiconductors due to their low-lying LUMO energy levels. nih.gov The introduction of highly electronegative fluorine atoms, as in the difluoromethoxy groups of this compound, is expected to further lower the LUMO level. This modification enhances the electron-accepting capability of the molecule, a desirable trait for n-type organic field-effect transistors (OFETs).
Charge carrier mobility, however, depends not only on intramolecular properties but also on intermolecular interactions, specifically the molecular packing in the solid state. While some fluorinated NDI derivatives show enhanced mobility, the ultimate performance is a complex interplay of factors. acs.orgrsc.org For instance, studies on different NDI derivatives have shown that while hydrogen bonding in amide-linked NDIs might seem beneficial, ester-linked NDIs with more freedom in their crystalline organization can exhibit higher electron mobilities, reaching up to 2 x 10⁻² cm² V⁻¹ s⁻¹. rsc.org The bulky nature of the difluoromethoxy groups in this compound would significantly influence its solid-state packing, which could either facilitate or hinder the π-π stacking crucial for efficient charge transport. Computational studies on naphthalene crystals show that charge transport can be highly dependent on such structural factors. aps.org
Table 1: Charge Carrier Mobility in Selected Naphthalene-Based Compounds
| Compound Family | Linkage Type | Reported Electron Mobility (cm² V⁻¹ s⁻¹) | Key Structural Feature |
| Naphthalene Diimide (NDI) Derivatives | Ester | 8.5 × 10⁻³ to 2 × 10⁻² | 3D crystalline organization |
| Naphthalene Diimide (NDI) Derivatives | Amide | Lower than esters | Directional hydrogen bonding |
| NDI-BOCF3 | Benzyl | up to 0.7 | Enhanced intermolecular orbital overlap |
This table illustrates how structural modifications in naphthalene-based semiconductors influence charge carrier mobility. Data extracted from studies on related naphthalene compounds. acs.orgrsc.org
Dielectric Constants Modulation
For advanced electronics, particularly in high-frequency applications like 5G communication, materials with low dielectric constants (Dk) and low dielectric dissipation factors (Df) are essential to minimize signal delay and loss. acs.org A primary strategy in polymer chemistry to achieve these properties is the incorporation of fluorine atoms. nih.gov
Research Findings: The introduction of fluorine-containing groups, such as trifluoromethyl (–CF₃) or difluoromethoxy (–OCHF₂), into a polymer backbone serves two main purposes. Firstly, the high electronegativity of fluorine reduces electronic polarizability. Secondly, the bulkiness of these groups can disrupt dense polymer chain packing, increasing the fractional free volume (FFV). nih.govmdpi.com This increased free space within the material further lowers the dielectric constant.
Research on a series of poly(ester-imide)s (PEIs) containing naphthalene units and –CF₃ groups demonstrated this principle effectively. By systematically varying the monomer composition, both Dk and Df values were significantly reduced. acs.orgnih.gov Although this research used –CF₃ rather than –OCHF₂, the underlying principle is directly applicable. The presence of this compound as a monomer or structural unit in polymers is a promising approach to develop high-performance dielectrics.
Table 2: Dielectric Properties of Naphthalene-Based Poly(ester-imide)s with Varying Fluorine Content
| Polymer Name | NPDA Monomer Content (%) | Dielectric Constant (Dk) at 10 GHz | Dielectric Loss (Df) at 10 GHz |
| PEI-NPDA-0 | 0 | 3.19 | 0.00322 |
| PEI-NPDA-20 | 20 | 3.09 | 0.00318 |
| PEI-NPDA-50 | 50 | 2.91 | 0.00305 |
| PEI-NPDA-80 | 80 | 2.80 | 0.00282 |
| PEI-NPDA-100 | 100 | 2.72 | 0.00245 |
Data adapted from a study on fluorinated naphthalene-based PEIs, illustrating the trend of decreasing dielectric properties with increased incorporation of fluorine-containing, bulky naphthalene monomers (NPDA). This principle is analogous to the expected effect of incorporating this compound. nih.gov
Polymer Properties Enhancement
Research Findings: Naphthalene-based copolymers are of great interest for organic light-emitting diodes (OLEDs), especially for achieving stable blue-light emission. mdpi.com In one study, copolymers based on 1,4-naphthalene demonstrated that tuning the structural geometry can significantly enhance device performance. Adding a 1,4-naphthalene-based polymer with a twisted structure to a PVK host enhanced the luminance efficiency and external quantum efficiency (EQE) by 4–5 times. mdpi.com The rigidity of the naphthalene core contributes to high thermal stability, while the difluoromethoxy groups can improve solubility in organic solvents for solution processing and enhance hydrophobicity. mdpi.com In polyimides, introducing a rigid naphthalene ring structure has been shown to increase the glass transition temperature and thermal decomposition temperature while simultaneously lowering the dielectric constant. mdpi.com
Agricultural Science (Potential Pesticides or Herbicides)
While direct studies of this compound as a pesticide or herbicide are not widely reported, research in the closely related field of medicinal chemistry provides strong evidence for its potential. The discovery of biologically active molecules often crosses over between pharmaceuticals and agrochemicals.
Research Findings: A recent study focused on designing pan-Raf kinase inhibitors for melanoma treatment used a naphthalene-based diarylamide scaffold. core.ac.uknih.govresearchgate.net In this work, a derivative featuring a difluoromethoxy group (compound 9a) demonstrated potent inhibitory activity against multiple cancer-related kinases. core.ac.ukresearchgate.net This finding highlights that the difluoromethoxy-substituted naphthalene core is a viable pharmacophore capable of specific, high-potency interactions with biological targets. The established synthetic routes and proven biological activity of these analogues suggest a promising starting point for the rational design of new classes of pesticides or herbicides, which often target similar biological pathways like kinases in plants or insects.
Photochemistry Research
The naphthalene core is an intrinsic chromophore, meaning it absorbs and emits light. Its photochemical behavior can be finely tuned by adding substituents, making its derivatives valuable in photochemistry research.
Research Findings: Aromatic diimides based on naphthalene and anthracene (B1667546) are key building blocks for optoelectronic materials. beilstein-journals.org The optical and electronic properties are highly dependent on the structure. For example, some naphthalene diimide isomers are highly fluorescent, while others are not, demonstrating the profound impact of substituent placement. beilstein-journals.org The difluoromethoxy groups in this compound, being electron-withdrawing, are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthalene. This tunability is crucial for developing materials for specific applications, such as fluorescent probes, photosensitizers, or light-emitting layers in OLEDs, where color tuning is paramount. mdpi.com
Environmental Chemistry Research
The environmental fate of synthetic chemicals is a critical area of research. For highly fluorinated compounds like this compound, a key consideration is their persistence.
Research Findings: There is limited specific research on the environmental degradation or toxicology of this compound. However, knowledge of related polyfluorinated aromatic compounds offers insight. The carbon-fluorine bond is exceptionally strong, which imparts high thermal and chemical stability. nih.gov This stability, while advantageous for material durability, also suggests that such compounds are likely to be resistant to natural degradation processes, potentially leading to long-term environmental persistence. Further research would be required to assess its specific bioaccumulation potential and ecotoxicity.
Radiochemistry (e.g., ¹⁸F-labeling for PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal half-life (109.8 min) and low positron energy, which allows for high-resolution images. nih.gov
Research Findings: The development of methods to incorporate ¹⁸F into complex molecules is a major focus of radiochemistry. nih.gov The difluoromethyl group (–CHF₂) has emerged as a valuable moiety in drug design and is an attractive target for ¹⁸F-labeling. Methods have been developed for the late-stage radiofluorination to generate [¹⁸F]difluoromethyl arenes. nih.gov This allows for the creation of PET tracers from molecules that contain a difluoromethyl or related precursor group. Therefore, this compound and its derivatives are excellent candidates for conversion into ¹⁸F-labeled PET probes. Such tracers could be used to study the in vivo distribution and targeting of drugs or biomolecules that share the naphthalene scaffold. The synthesis would typically involve a nucleophilic substitution reaction using [¹⁸F]fluoride on a suitable precursor. nih.goveur.nl
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes and Reagents
The efficient and scalable synthesis of 1,4-Bis(difluoromethoxy)naphthalene is a primary bottleneck that needs to be addressed. Currently, dedicated synthetic routes for this specific isomer are not widely documented in the literature, necessitating foundational research into its preparation.
Future work should focus on:
Adapting Existing Methodologies: Research into the synthesis of related compounds provides a logical starting point. For instance, the synthesis of 1,4-bis(methylsulfanyl)naphthalene has been achieved via a lithium-halogen exchange on 1,4-dibromonaphthalene (B41722) followed by quenching with an electrophile. nih.gov A similar strategy could be explored for this compound, using a suitable difluoromethoxylation reagent.
Direct Difluoromethoxylation: Investigating the direct difluoromethoxylation of 1,4-dihydroxynaphthalene (B165239) is a crucial avenue. This would involve the development and optimization of reagents and catalysts capable of performing this transformation efficiently and with high yield. Challenges may include controlling the degree of substitution and avoiding side reactions.
Novel Precursors: The synthesis of various naphthalene (B1677914) diimides has been accomplished through cycloaddition reactions to construct the core aromatic structure. beilstein-journals.orgresearchgate.net Future research could explore if a precursor already bearing the difluoromethoxy groups could be used in a similar cycloaddition strategy to build the naphthalene ring system, potentially offering a more convergent and efficient route. The synthesis of related structures like 1,4-bis(chloromethyl)naphthalene (B50580) often involves chloromethylation of naphthalene researchgate.net; exploring analogous "difluoromethoxylation" reactions is a valid research direction.
Exploration of Derivatization and Scaffold Modification
The this compound core is a promising but largely unexplored scaffold for developing new functional molecules. Its true potential can be unlocked through systematic derivatization and modification to create libraries of novel compounds for screening in various applications. Research on other naphthalene derivatives provides a clear roadmap for this exploration.
Key areas for future investigation include:
Functionalization of the Aromatic Core: Introducing additional substituents onto the naphthalene ring system could fine-tune the electronic and steric properties of the molecule. As seen in the development of naphthalene-1,4-dione analogues, adding diverse functional groups can lead to compounds with specific biological activities. nih.gov
Hybrid Molecule Design: The naphthalene scaffold has been successfully combined with other pharmacologically active moieties, such as 1,3,4-oxadiazole (B1194373), to create hybrid compounds with enhanced properties, for instance as VEGFR-2 inhibitors. nih.gov The this compound core could serve as the foundation for new hybrid molecules.
Structure-Activity Relationship (SAR) Studies: Inspired by the development of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction nih.gov, a similar SAR-driven approach could be applied. By creating a series of analogues of this compound with systematic modifications, researchers can identify key structural features responsible for desired activities. The development of naphthalene-based diarylamides as pan-Raf kinase inhibitors, where modifications led to potent compounds like one containing a difluoromethoxy group core.ac.uknih.gov, underscores the potential of this strategy.
| Naphthalene Derivative Class | Modification Strategy | Target Application | Reference |
|---|---|---|---|
| Naphthalene Diimides (NDIs) | Functionalization at imide nitrogens and substitution at the naphthyl core. | Electron-deficient materials for electronics. | researchgate.net |
| 1,4-Bis(arylsulfonamido)naphthalene-N,N'-diacetic Acids | Design of various analogs to explore structure-activity relationships. | Inhibitors of Keap1-Nrf2 protein-protein interaction for neuroinflammation. | nih.gov |
| Naphthalene-based Diarylamides | Structural modifications based on the drug sorafenib. | Pan-Raf kinase inhibitors for melanoma treatment. | core.ac.uknih.gov |
| Naphthalene-1,4-dione Analogues | Introduction of various functional groups and ring-fused systems. | Anticancer agents with improved selectivity. | nih.gov |
| 1,3,4-Oxadiazole-naphthalene Hybrids | Molecular hybridization of naphthalene with the 1,3,4-oxadiazole moiety. | VEGFR-2 inhibitors with antiproliferative activity. | nih.gov |
Advanced Mechanistic Studies
A thorough understanding of the reaction mechanisms governing the synthesis of this compound and its derivatives is essential for optimizing reaction conditions, improving yields, and ensuring reproducibility. This area remains completely unexplored for this specific compound.
Future research should prioritize:
Computational Modeling: The use of Density Functional Theory (DFT) and other ab initio computational methods can provide deep insights into reaction pathways, transition states, and the stability of intermediates. acs.org Such studies can predict the feasibility of proposed synthetic routes and guide the selection of optimal reagents and catalysts.
Spectroscopic Interrogation: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help identify and characterize transient intermediates formed during the reaction, providing direct evidence for the proposed mechanistic pathways.
Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. researchgate.netnih.gov Applying these powerful tools to the study of this compound represents a significant and promising future direction.
Key applications include:
Property Prediction: ML models can be trained on existing chemical databases to predict the physicochemical, biological, and material properties of novel compounds. Such models could be used to forecast the solubility, potential toxicity, bioactivity, and electronic properties of this compound and its derivatives, allowing for the prioritization of the most promising candidates for synthesis.
Retrosynthesis and Route Design: AI-powered retrosynthesis software can propose novel and efficient synthetic pathways. digitellinc.com By inputting this compound as a target, these programs can analyze vast reaction databases to identify the most viable and cost-effective routes, potentially uncovering non-intuitive strategies that a human chemist might overlook.
Autonomous Discovery: The ultimate goal is to create closed-loop, autonomous systems that integrate AI for molecular design, robotic systems for automated synthesis and testing, and ML for data analysis and hypothesis generation. nih.gov Such a workflow could rapidly explore the chemical space around the this compound scaffold to accelerate the discovery of new molecules with desired functions.
| AI/ML Application | Description | Potential Impact | Reference |
|---|---|---|---|
| Property Prediction | Using algorithms to forecast molecular properties (e.g., bioactivity, solubility, electronic properties) before synthesis. | Reduces wasted resources by prioritizing high-potential candidates. | researchgate.net |
| Automated Synthesis Planning | Employing AI for retrosynthesis to design efficient and novel synthetic routes. | Accelerates the development of scalable synthetic methods. | digitellinc.com |
| Catalyst and Reaction Optimization | Using ML models to identify optimal reaction conditions and discover novel catalysts from large datasets. | Improves reaction yields, reduces costs, and enhances sustainability. | researchgate.net |
| Autonomous Molecular Design | Integrating AI, robotics, and high-throughput screening in a closed loop to accelerate the discovery of new materials and drugs. | Radically shortens the timeline for discovery and optimization. | nih.gov |
Q & A
Q. What are the established synthetic routes for 1,4-Bis(difluoromethoxy)naphthalene, and how can reaction conditions be optimized for academic research?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution reactions , where difluoromethoxy groups are introduced at the 1- and 4-positions of the naphthalene core. A comparable approach for a structural analog (2,7-Bis(difluoromethoxy)naphthalene) involves reacting naphthalene derivatives with difluoromethoxylating agents under controlled conditions . Key optimization parameters include:
- Solvent selection : Dry xylenes or dichloromethane (DCM) are often used to avoid side reactions from moisture .
- Catalysts : Acidic catalysts (e.g., triflic acid) enhance reaction efficiency, as seen in the synthesis of 1,4-Bis(4-methoxyphenyl)naphthalene .
- Reaction monitoring : Thin-layer chromatography (TLC) is critical to track consumption of starting materials, with fluorescence quenching as an indicator (e.g., disappearance of benzo[c]furan fluorescence) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane mixtures) yields high-purity products. Slow evaporation of ethyl acetate solutions can produce single crystals for X-ray diffraction .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR is essential to confirm the presence and position of difluoromethoxy groups. NMR resolves aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and isotopic patterns.
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and dihedral angles. Constraints for H-atoms (riding models) and displacement parameters are applied during refinement .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity, especially when scaling up reactions.
Advanced Research Questions
Q. How do crystallographic refinement protocols (e.g., SHELX) address structural ambiguities in this compound?
Methodological Answer: Crystallographic refinement using SHELXL involves iterative cycles to resolve ambiguities:
- Disorder modeling : For disordered difluoromethoxy groups, split-site refinement or occupancy adjustments are applied.
- Thermal motion : Anisotropic displacement parameters (ADPs) differentiate between static disorder and dynamic motion. Evidence from similar naphthalene derivatives shows dihedral angles between aromatic rings (e.g., 67.09° for peripheral substituents) are refined using geometric restraints .
- Validation tools : Programs like PLATON and Mercury identify outliers in bond angles/geometry, ensuring compliance with expected stereochemistry .
Q. How can conflicting data on metabolic pathways of naphthalene derivatives guide toxicity studies of this compound?
Methodological Answer: Naphthalene derivatives are metabolized via cytochrome P450 (CYP)-mediated oxidation, forming reactive intermediates like epoxides and quinones . For this compound:
- Contradiction resolution : Discrepancies in metabolite toxicity (e.g., 1,2-naphthoquinone vs. 1,4-naphthoquinone effects) require species-specific assays (e.g., human hepatocyte models) to assess CYP isoform activity.
- Methodology :
- In vitro assays : Microsomal incubations with NADPH cofactors identify primary metabolites.
- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress induced by metabolites.
- Computational modeling : Density Functional Theory (DFT) predicts metabolic sites based on electron density and frontier molecular orbitals .
Q. What strategies resolve discrepancies in electronic property measurements (e.g., HOMO-LUMO gaps) for this compound?
Methodological Answer:
- Experimental calibration : UV-Vis spectroscopy and cyclic voltammetry (CV) should be cross-validated with DFT calculations (e.g., B3LYP/6-311++G** level) to align observed transitions with theoretical band gaps.
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize charge-transfer states, altering HOMO-LUMO gaps. Measurements must specify solvent and temperature.
- Crystal packing effects : SCXRD data (e.g., C–H⋯H interactions in supramolecular chains) reveal intermolecular forces that influence solid-state electronic behavior .
Q. How do steric and electronic effects of difluoromethoxy substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : The bulk of difluoromethoxy groups reduces accessibility to catalytic sites in Pd-mediated couplings. Buchwald-Hartwig conditions (e.g., XPhos ligands) mitigate this by enhancing catalyst turnover .
- Electronic effects : Electron-withdrawing fluorine atoms increase electrophilicity of the naphthalene core, favoring nucleophilic aromatic substitution.
- Case study : In Suzuki-Miyaura couplings, steric maps derived from SCXRD data (e.g., dihedral angles >60° between substituents) predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
